2-Amino-6-chlorobenzophenone
Overview
Description
2-Amino-6-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 6-position on the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-chlorobenzophenone can be synthesized through several methods. One common approach involves the acylation of aniline derivatives with α-oxocarboxylic acids, assisted by tert-butyl nitrite. This method is regioselective and efficient, providing a convenient route to 2-aminobenzophenones . Another method involves the reduction of isoxazole derivatives using iron powder in the presence of toluene and muriatic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various substituted benzophenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzophenones, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-chlorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzophenone involves its interaction with various molecular targets and pathways. The amino and chlorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, in the synthesis of benzodiazepines, the compound undergoes several transformations that lead to the formation of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar structure but with the chlorine atom at the 5-position.
2-Amino-2’,5-dichlorobenzophenone: Contains an additional chlorine atom at the 2’ position.
2-Amino-6-chlorobenzothiazole: A benzothiazole derivative with similar functional groups.
Uniqueness
2-Amino-6-chlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific amino and chlorine groups make it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry.
Properties
IUPAC Name |
(2-amino-6-chlorophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIGDFLXBHMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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